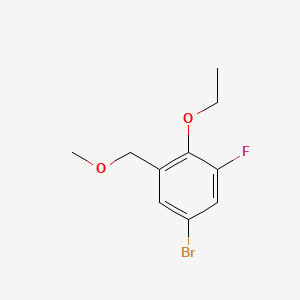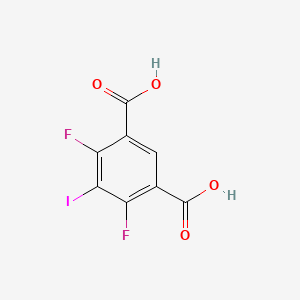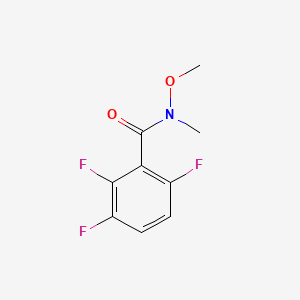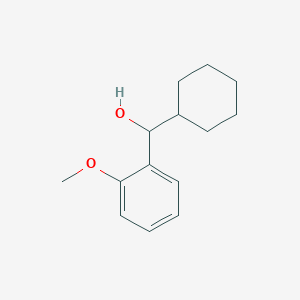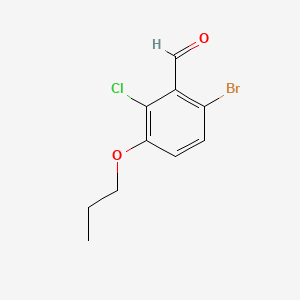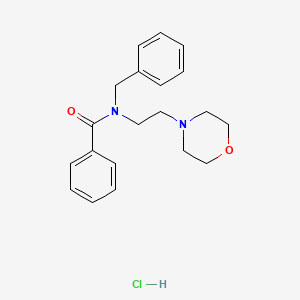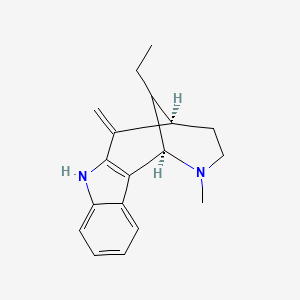
Dasycarpidan, 1-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dasycarpidan, 1-methylene- is a bioactive compound with the molecular formula C18H22N2. It is known for its presence in various plant species and has been identified as a significant phytochemical with potential medicinal properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dasycarpidan, 1-methylene- involves several steps, starting from readily available precursors. One common method includes the use of diazomethane (CH2N2) to generate methylene intermediates, which then react with suitable substrates to form the desired compound . The reaction conditions typically involve the use of light, heat, or copper to facilitate the loss of nitrogen gas and the formation of the methylene group .
Industrial Production Methods
Industrial production of Dasycarpidan, 1-methylene- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as gas chromatography-mass spectrometry (GC-MS) can help in monitoring the reaction progress and ensuring the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dasycarpidan, 1-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as dasycarpidone and dasycarpidol.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Common Reagents and Conditions
Common reagents used in the reactions of Dasycarpidan, 1-methylene- include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of Dasycarpidan, 1-methylene- include dasycarpidone, dasycarpidol, and nordasycarpidone.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Dasycarpidan, 1-methylene- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to certain proteins, inhibiting their function and leading to the desired biological effects . The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Dasycarpidan, 1-methylene- can be compared with other similar compounds, such as:
Dasycarpidan-1-methanol, acetate (ester): This compound has similar structural features but different functional groups, leading to distinct biological activities.
Caryophyllene oxide: Another bioactive compound with anticancer properties, but with a different chemical structure and mechanism of action.
Propriétés
Numéro CAS |
517-81-7 |
|---|---|
Formule moléculaire |
C18H22N2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
(1R,12R)-16-ethyl-15-methyl-11-methylidene-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene |
InChI |
InChI=1S/C18H22N2/c1-4-12-13-9-10-20(3)18(12)16-14-7-5-6-8-15(14)19-17(16)11(13)2/h5-8,12-13,18-19H,2,4,9-10H2,1,3H3/t12?,13-,18+/m0/s1 |
Clé InChI |
MFFIRXGJJPPAMA-QLYHWAPBSA-N |
SMILES isomérique |
CCC1[C@H]2CCN([C@H]1C3=C(C2=C)NC4=CC=CC=C43)C |
SMILES canonique |
CCC1C2CCN(C1C3=C(C2=C)NC4=CC=CC=C43)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-O-tert-butyl 2-O-ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14758421.png)
![4'-Isopropoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14758422.png)
![[2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid](/img/structure/B14758430.png)
